1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-propylpentan-1-one
Description
The compound 1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-propylpentan-1-one is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core fused with a phenyl group, a piperazine ring, and a branched aliphatic ketone (2-propylpentan-1-one). The piperazine linker enhances solubility and modulates pharmacokinetic properties, while the branched alkyl chain in the ketone group may improve lipophilicity and membrane permeability.
Properties
IUPAC Name |
1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-propylpentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O/c1-3-8-17(9-4-2)22(30)28-14-12-27(13-15-28)20-19-21(24-16-23-20)29(26-25-19)18-10-6-5-7-11-18/h5-7,10-11,16-17H,3-4,8-9,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEYYEWVPUMIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation. Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers.
Mode of Action
The compound interacts with its target, EGFR, and inhibits its function. This inhibition prevents cancer cell proliferation and spread by targeting specific proteins. The compound shows potent anticancer activity, with an IC50 value of 0.38 ± 0.04 μM, which is approximately 1.1 fold the potency of the reference drug Erlotinib.
Biochemical Pathways
The compound affects the EGFR signaling pathway, which plays a crucial role in cell survival, growth, differentiation, and tumor formation. By inhibiting EGFR, the compound disrupts this pathway, leading to a decrease in cancer cell proliferation and spread.
Pharmacokinetics
The compound’s potent anticancer activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The compound’s action results in significant cytotoxicity against cancer cells. In vitro results revealed that the compound shows potent anticancer activity, as compared to remaining derivatives. It has been found to be particularly effective against MCF-7 and A-549 cancer cell lines.
Comparison with Similar Compounds
Triazolo-Pyrimidine vs. Pyrazolo-Pyrimidine Derivatives
The triazolo[4,5-d]pyrimidine core distinguishes this compound from pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 2 in ). While both systems feature fused pyrimidine rings, the triazole in the target compound replaces a pyrazole, altering electron distribution and hydrogen-bonding capacity. This substitution may enhance metabolic stability, as triazoles are less prone to oxidative degradation compared to pyrazoles .
Triazolo-Pyrimidine vs. Triazolo-Pyridine Systems
Impurity compounds in , such as 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, feature a triazolo-pyridine core. This could translate to higher binding affinity in enzyme inhibition assays compared to pyridine-based analogs .
Substituent Effects
Piperazine Linkers
The piperazine moiety in the target compound is directly attached to the triazolo-pyrimidine core, contrasting with analogs like MM0421.02 (), where piperazine is connected via a propyl chain. The phenyl group on the triazole further enhances π-π stacking interactions, a feature absent in non-aromatic analogs like compound 58 in .
Aliphatic Ketone Modifications
The 2-propylpentan-1-one group introduces steric bulk compared to simpler alkyl ketones (e.g., methyl or ethyl substituents). This branching likely increases lipophilicity (logP), as seen in similar compounds with branched chains, which correlates with improved blood-brain barrier penetration in neuroactive drugs .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative physicochemical properties of the target compound and analogs.
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